3-(4-Fluoroanilino)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoroanilino)propane-1-sulfonic acid is an organic compound characterized by the presence of a fluoroaniline group attached to a propane sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoroanilino)propane-1-sulfonic acid typically involves the reaction of 4-fluoroaniline with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoroanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoroaniline group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted fluoroaniline compounds.
Scientific Research Applications
3-(4-Fluoroanilino)propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoroanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroaniline group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid: A buffer compound used in biological research.
3-(Trihydroxysilyl)propane-1-sulfonic acid: Used in materials science and catalysis.
Uniqueness
3-(4-Fluoroanilino)propane-1-sulfonic acid is unique due to the presence of the fluoroaniline group, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
890144-30-6 |
---|---|
Molecular Formula |
C9H12FNO3S |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-(4-fluoroanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12FNO3S/c10-8-2-4-9(5-3-8)11-6-1-7-15(12,13)14/h2-5,11H,1,6-7H2,(H,12,13,14) |
InChI Key |
IBYAWIUXZSQRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCS(=O)(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.